molecular formula C16H24N2O4S B11429938 6-Benzoxazolesulfonamide, N,N-dibutyl-2,3-dihydro-3-methyl-2-oxo- CAS No. 62522-64-9

6-Benzoxazolesulfonamide, N,N-dibutyl-2,3-dihydro-3-methyl-2-oxo-

Cat. No.: B11429938
CAS No.: 62522-64-9
M. Wt: 340.4 g/mol
InChI Key: DTUTVSIPKFQYRJ-UHFFFAOYSA-N
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Description

N,N-DIBUTYL-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE is a synthetic organic compound with a complex molecular structure. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIBUTYL-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE typically involves the reaction of 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride with dibutylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-DIBUTYL-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N-DIBUTYL-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIBUTYL-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

62522-64-9

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

N,N-dibutyl-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C16H24N2O4S/c1-4-6-10-18(11-7-5-2)23(20,21)13-8-9-14-15(12-13)22-16(19)17(14)3/h8-9,12H,4-7,10-11H2,1-3H3

InChI Key

DTUTVSIPKFQYRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=O)O2)C

Origin of Product

United States

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